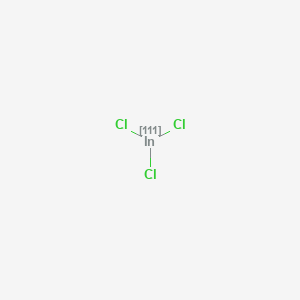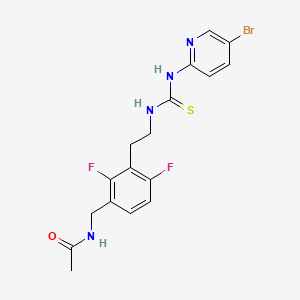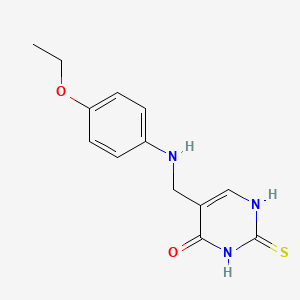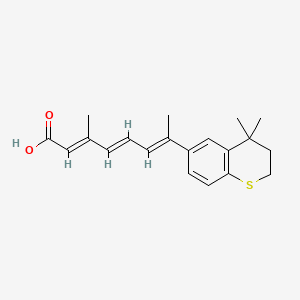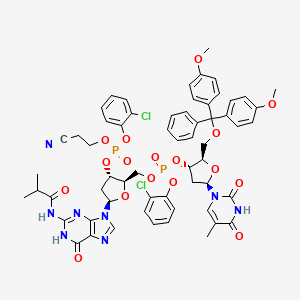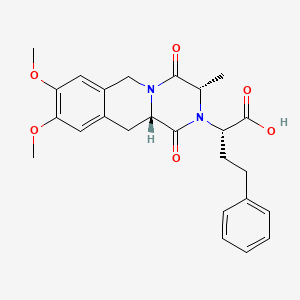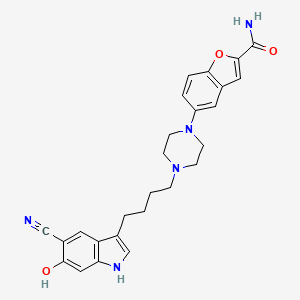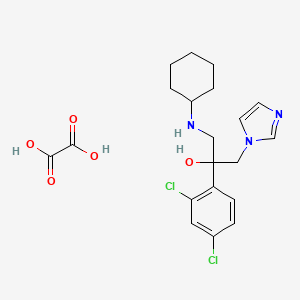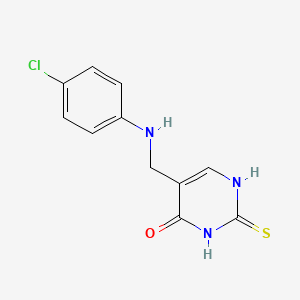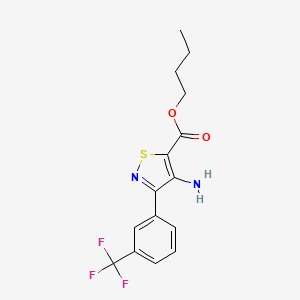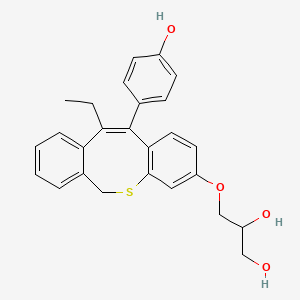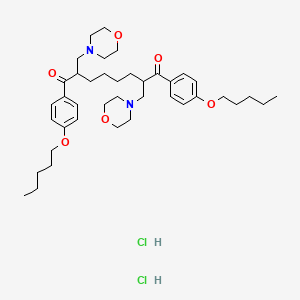
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features morpholine and pentyloxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Métodos De Preparación
The synthesis of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route often includes:
Formation of Intermediate Compounds: Initial steps may involve the preparation of morpholine derivatives and pentyloxyphenyl intermediates.
Coupling Reactions: These intermediates are then coupled under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired octanedione structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The morpholine and pentyloxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the octanedione structure.
Aplicaciones Científicas De Investigación
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride involves its interaction with molecular targets through its morpholine and pentyloxyphenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride stands out due to its unique combination of morpholine and pentyloxyphenyl groups. Similar compounds include:
2,7-Bis(4-morpholinylmethyl)-1,8-diphenyloctane-1,8-dione: Lacks the pentyloxyphenyl groups, resulting in different chemical behavior.
2,7-Bis(3-(4-morpholinyl)propyl)-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline: Features different substituents, leading to distinct applications and properties.
Propiedades
Número CAS |
138371-25-2 |
|---|---|
Fórmula molecular |
C40H62Cl2N2O6 |
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-pentoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C40H60N2O6.2ClH/c1-3-5-9-25-47-37-17-13-33(14-18-37)39(43)35(31-41-21-27-45-28-22-41)11-7-8-12-36(32-42-23-29-46-30-24-42)40(44)34-15-19-38(20-16-34)48-26-10-6-4-2;;/h13-20,35-36H,3-12,21-32H2,1-2H3;2*1H |
Clave InChI |
OBUXEUKBQLDBDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCCC)CN4CCOCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



